2-Bromo-5-(oxetan-3-yl)pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(oxetan-3-yl)pyrazine typically involves the bromination of 5-(oxetan-3-yl)pyrazine. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(oxetan-3-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazine ring, such as pyrazine N-oxides.
Reduction Products: Reduced forms of the pyrazine ring, such as dihydropyrazines.
Scientific Research Applications
2-Bromo-5-(oxetan-3-yl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxetan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
2-Bromo-5-(oxetan-3-yloxy)pyrazine: This compound has a similar structure but with an additional oxygen atom in the oxetane ring.
2-Bromo-6-(oxetan-3-yl)pyrazine: This compound differs in the position of the bromine atom on the pyrazine ring.
Uniqueness: 2-Bromo-5-(oxetan-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its unique structure makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-5-(oxetan-3-yl)pyrazine |
InChI |
InChI=1S/C7H7BrN2O/c8-7-2-9-6(1-10-7)5-3-11-4-5/h1-2,5H,3-4H2 |
InChI Key |
VYLZQRXJJUATMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
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